Methyl (S)-2-[2-(Hydroxymethyl)-1-pyrrolidinyl]acetate
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Overview
Description
Methyl (S)-2-[2-(Hydroxymethyl)-1-pyrrolidinyl]acetate is a chiral compound with potential applications in various fields such as pharmaceuticals, organic synthesis, and chemical research. The compound features a pyrrolidine ring, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-[2-(Hydroxymethyl)-1-pyrrolidinyl]acetate typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxymethyl Group: This step may involve the hydroxymethylation of the pyrrolidine ring using formaldehyde and a suitable catalyst.
Esterification: The final step involves the esterification of the hydroxymethylated pyrrolidine with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-[2-(Hydroxymethyl)-1-pyrrolidinyl]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential intermediate in the synthesis of biologically active compounds.
Medicine: Possible use in the development of pharmaceuticals due to its chiral nature.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Methyl (S)-2-[2-(Hydroxymethyl)-1-pyrrolidinyl]acetate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways would require detailed study through experimental research.
Comparison with Similar Compounds
Similar Compounds
Methyl ®-2-[2-(Hydroxymethyl)-1-pyrrolidinyl]acetate: The enantiomer of the compound, which may have different biological activities.
2-(Hydroxymethyl)pyrrolidine: A simpler analog without the ester group.
N-Methylpyrrolidine: A related compound with a different substitution pattern.
Uniqueness
Methyl (S)-2-[2-(Hydroxymethyl)-1-pyrrolidinyl]acetate is unique due to its specific stereochemistry and functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C8H15NO3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
methyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate |
InChI |
InChI=1S/C8H15NO3/c1-12-8(11)5-9-4-2-3-7(9)6-10/h7,10H,2-6H2,1H3 |
InChI Key |
WDWKJUJRVDKXLW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1CCCC1CO |
Origin of Product |
United States |
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